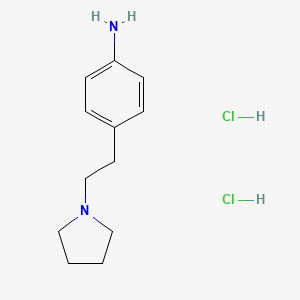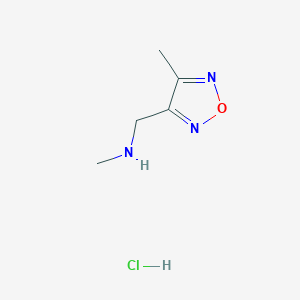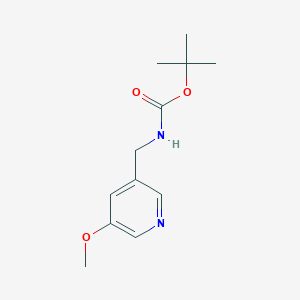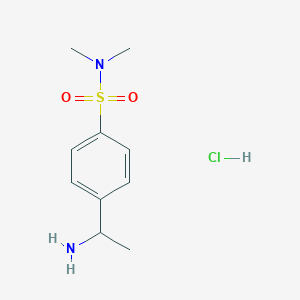
4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride
Overview
Description
Scientific Research Applications
Functional Applications
Sulfonamide Group in Medicinal Chemistry The sulfonamide group, a key component in 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride, is a cornerstone in medicinal chemistry. It's a pivotal element in many marketed drugs, especially sulfonamide antibacterials. These compounds inhibit tetrahydropteroic acid synthetase, crucial for bacterial growth, showcasing the group's essential role in drug design and its impact on health sciences (Kalgutkar, Jones, & Sawant, 2010).
Transition Metal Complexes and Biological Activities Sulfonamide-derived compounds, when combined with transition metals like cobalt(II), copper(II), nickel(II), and zinc(II), form complexes with notable biological properties. These complexes, characterized through various spectroscopic and analytical methods, demonstrate significant antibacterial and antifungal activities. This highlights the potential of sulfonamide compounds in developing new antimicrobial agents and their role in addressing microbial resistance (Chohan & Shad, 2011; Chohan, Shad, & Nasim, 2009).
Anticancer Properties and Molecular Mechanisms Sulfonamide derivatives have shown potential in cancer treatment, exhibiting pro-apoptotic effects by activating specific cellular pathways. Compounds like N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride demonstrate the ability to reduce cell proliferation and induce the expression of apoptotic genes in various cancer cell lines. This provides a glimpse into the molecular mechanisms of sulfonamides and their potential therapeutic applications in oncology (Cumaoğlu et al., 2015).
Inhibition of Tumor-Associated Isozymes Sulfonamide compounds are potent inhibitors of tumor-associated isozymes like carbonic anhydrase IX, a trait that can be exploited in anticancer strategies. Their inhibitory action against this isozyme suggests their potential in designing more potent and selective anticancer agents, marking an important aspect of their application in medical research (Ilies et al., 2003; Morsy et al., 2009).
Future Directions
The future directions for research on “4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, materials science, and industrial chemistry could be explored .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with rho-associated protein kinases (rocks), including rock1 (p160 rock) and rock2 . These kinases play a crucial role in various cellular processes, including cell adhesion and smooth muscle contraction .
Mode of Action
Compounds with similar structures have been found to inhibit rocks in an atp-competitive manner . This inhibition leads to a decrease in the downstream effects of ROCK activation, such as cell adhesion and smooth muscle contraction .
Biochemical Pathways
Inhibition of rocks can affect several downstream pathways, including those involved in cell adhesion, smooth muscle contraction, and potentially other cellular processes .
Result of Action
Inhibition of rocks can lead to decreased cell adhesion and smooth muscle contraction, which could potentially impact various physiological processes .
Biochemical Analysis
Biochemical Properties
4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can lead to alterations in cellular processes, making it a valuable tool for studying biochemical pathways and developing therapeutic agents .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in osteosarcoma cells, the compound can affect mineralization processes by interacting with specific kinases . These interactions can lead to changes in cellular behavior, making the compound useful for research in cell biology and disease mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool for studying molecular pathways and developing new therapeutic strategies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, in certain animal studies, the compound has been shown to affect cellular processes at specific dosage thresholds, highlighting the importance of dose optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, making the compound a valuable tool for studying metabolism and developing metabolic therapies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
4-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3;/h4-8H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKIKDNTSWAPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



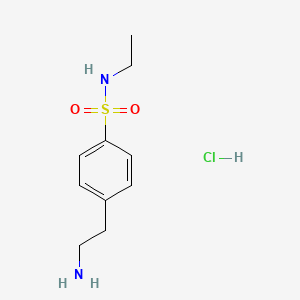
![5-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B1521454.png)
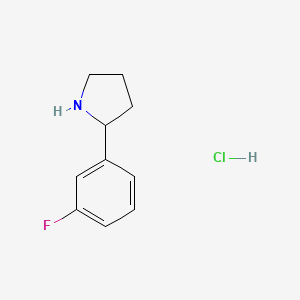
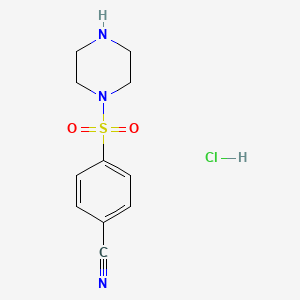
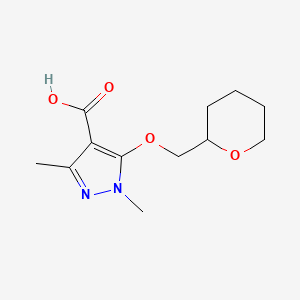
![3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1521460.png)
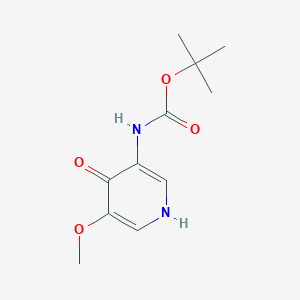

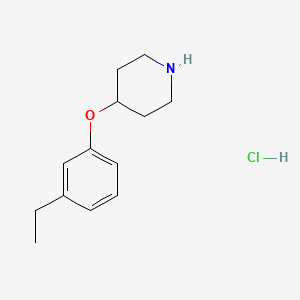
![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)
